molecular formula C16H19F3N4O5S B11063057 N-[4-({[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]amino}sulfonyl)phenyl]acetamide

N-[4-({[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]amino}sulfonyl)phenyl]acetamide

Cat. No.: B11063057
M. Wt: 436.4 g/mol
InChI Key: KGFADPZYPXOIGE-UHFFFAOYSA-N
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Description

N-(4-{[1-ISOBUTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes an imidazolidinyl ring, a trifluoromethyl group, and a sulfamoylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-ISOBUTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinyl ring. This can be achieved through the reaction of isobutylamine with a suitable diketone under acidic conditions to form the imidazolidinyl intermediate. The trifluoromethyl group is then introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. The final step involves the coupling of the imidazolidinyl intermediate with a sulfamoylphenyl acetamide derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-ISOBUTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]SULFAMOYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethylating agents such as trifluoromethyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

N-(4-{[1-ISOBUTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]SULFAMOYL}PHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[1-ISOBUTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]SULFAMOYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-Isobutyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]nicotinamide
  • N-[1-Isobutyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]cyclohexanecarboxamide
  • N-[1-Isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide

Uniqueness

N-(4-{[1-ISOBUTYL-2,5-DIOXO-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]SULFAMOYL}PHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H19F3N4O5S

Molecular Weight

436.4 g/mol

IUPAC Name

N-[4-[[1-(2-methylpropyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C16H19F3N4O5S/c1-9(2)8-23-13(25)15(16(17,18)19,21-14(23)26)22-29(27,28)12-6-4-11(5-7-12)20-10(3)24/h4-7,9,22H,8H2,1-3H3,(H,20,24)(H,21,26)

InChI Key

KGFADPZYPXOIGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C(NC1=O)(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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